molecular formula C9H6N2O2 B1589690 4-Nitroisoquinoline CAS No. 36073-93-5

4-Nitroisoquinoline

Cat. No. B1589690
CAS RN: 36073-93-5
M. Wt: 174.16 g/mol
InChI Key: ZSKGNSYZTHMDSD-UHFFFAOYSA-N
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Description

4-Nitroisoquinoline is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Nitroisoquinoline involves a reaction with bismuth (III) nitrate pentahydrate in benzene at 70 - 80°C for 2 hours under an inert atmosphere . The yield from this synthesis method is approximately 68% .


Molecular Structure Analysis

The molecular structure of 4-Nitroisoquinoline is characterized by a density of 1.354g/cm3, a boiling point of 328.4ºC at 760mmHg, and a molecular formula of C9H6N2O2 .


Chemical Reactions Analysis

4-Nitroisoquinoline has been involved in various chemical reactions. For instance, it has been aminated in the 1-position by vicarious nucleophilic substitution reactions . In another study, it was used in the hydrogenation of nitrobenzene, 3,4-dichloronitrobenzene, and 5-nitroisoquinoline .


Physical And Chemical Properties Analysis

4-Nitroisoquinoline has a molecular weight of 174.15600, a density of 1.354g/cm3, a boiling point of 328.4ºC at 760mmHg, and a molecular formula of C9H6N2O2 .

Scientific Research Applications

1. Genetic Research and Mutagenesis

4-Nitroisoquinoline and related compounds, such as 4-Nitroquinoline 1-oxide (4-NQO), are extensively used in genetic research. They induce mutations in various organisms, including bacteria, fungi, and animals, through the formation of bulky purine adducts. This property has made them valuable tools in studies focused on DNA damage and DNA repair mechanisms. In the model eukaryote Aspergillus nidulans, for example, 4-NQO-based genetic screens have been instrumental in researching gene regulation, mitosis, metabolism, organelle transport, and septation (Downes et al., 2014).

2. Cancer Research

4-Nitroisoquinoline derivatives have been a cornerstone in cancer research, particularly in the development of animal models for oral carcinogenesis. Studies using 4-NQO-induced rat tongue carcinogenesis have provided insights into the mechanisms of oral squamous cell carcinoma development. These models have been crucial in evaluating the genomic instability and DNA damage in non-neoplastic oral mucosa cells, aiding in the understanding of oral cancer progression (Ribeiro et al., 2004).

3. Drug Development

4-Nitroisoquinoline and its analogs have been instrumental in the development of novel drugs, particularly in the context of anticancer therapies. Their structures have been modified to synthesize new compounds with potential therapeutic applications. For example, the synthesis of 4-substituted 5-nitroisoquinolin-1-ones through Pd-catalyzed cyclizations has led to the development of potent inhibitors of PARP-1, an enzyme relevant in cancer treatment (Dhami et al., 2009).

4. Electrophilic Aromatic Nitration Studies

The reactivity and selectivity of nitration reactions involving 4-nitroisoquinoline derivatives have been the subject of theoretical studies. These studies enhance the understanding of electrophilic aromatic nitration, which is crucial in organic synthesis and the development of pharmacologically active compounds (Makhloufi et al., 2018).

Safety And Hazards

Safety measures for handling 4-Nitroisoquinoline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Future research directions could involve optimizing the synthesis process of 4-Nitroisoquinoline and exploring its potential applications in various fields .

properties

IUPAC Name

4-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-6-10-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKGNSYZTHMDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455350
Record name 4-Nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroisoquinoline

CAS RN

36073-93-5
Record name 4-Nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36073-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
JW Bunting, WG Meathrel - Organic Preparations and Procedures …, 1972 - Taylor & Francis
The only syntheses of 4-nitroisoquinoline from isoqui-112 noline reported in the literature are multistep routes. Although both quinoline and isoquinoline are most readily nitrated in the …
Number of citations: 5 www.tandfonline.com
JM Bakke, H Svensen, R Trevisan - Journal of the Chemical Society …, 2001 - pubs.rsc.org
… Nine 3-nitropyridine compounds and 4-nitroisoquinoline have been aminated in the 6-position (for 4-nitroisoquinoline in the 1-position) by vicarious nucleophilic substitution reactions. …
Number of citations: 36 pubs.rsc.org
A Bryson - Journal of the American Chemical Society, 1960 - ACS Publications
… Measurement of the pKa values of 3-bromopyridine, 3-nitropyridine, 3-bromoquinoline, 3-nitroqumoline, 4-bromoisoquinoline and 4-nitroisoquinoline together with published data has …
Number of citations: 70 pubs.acs.org
A Albert, WLF Armarego - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… For contrast, 3-nitro-l,5-naphthyridine was examined to observe the effect of electron-deficiency without the opportunity for resonance ; and 4-nitroisoquinoline was compared with …
Number of citations: 0 pubs.rsc.org
DL Barton, AC Fabian, MM Lam… - Journal of heterocyclic …, 1995 - Wiley Online Library
This paper reports the large scale preparation of 7‐ethoxy‐3‐hydroxy‐6‐methoxy‐1‐methyl‐4‐nitroiso‐quinoline (RWJ 19959,2) from an available starting material, 4‐ethoxy‐3‐…
Number of citations: 3 onlinelibrary.wiley.com
M Sugiura, K HATNO, K HIRAO, K MOGI… - Chemical and …, 1992 - jstage.jst.go.jp
… Cyano-4—nitroisoquinoline (8) A drop of concentrated H2504 and 4ml of fuming nitric acid was added to acetic anhydride under cooling and the mixture was stirred for lh at room …
Number of citations: 3 www.jstage.jst.go.jp
杉浦道治, 畑野研一郎, 平尾公彦, 茂木孝一… - Chemical and …, 1992 - jlc.jst.go.jp
… Cyano-4—nitroisoquinoline (8) A drop of concentrated H2504 and 4ml of fuming nitric acid was added to acetic anhydride under cooling and the mixture was stirred for lh at room …
Number of citations: 3 jlc.jst.go.jp
CE Hall, A Taurins - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… 3chloro-4-nitroisoquinoline (11) via 4-~~itroisoqi~inoline-3-thicl. It was hoped that nitration of 3-chloroisoc~uinoliiie ~vould j~ield the required 3-chloro-4-nitroisoquinoline. The starting …
Number of citations: 13 cdnsciencepub.com
JM Bakke, E Ranes, J Riha… - Acta Chemica …, 1999 - actachemscand.org
Pyridine and a number of substituted pyridines have been nitrated by reaction with N205 followed by reaction with an aqueous solution of SO2xH2O or NaHSO3. The dependence of …
Number of citations: 28 actachemscand.org
JS Hinkle, OW Lever Jr - Tetrahedron, 1988 - Elsevier
… The method involves tosylarion of a 3-hydroxy-4-nitroisoquinoline and subsequent tosylate displacement by amine nucleophiles to give 3-amino-4-nitroisoquinolinc derivatives, the …
Number of citations: 5 www.sciencedirect.com

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